

A comparative study of the effects of different cetane improvers on diesel emissions

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A Comparative Analysis of Cetane Improvers on Diesel Engine Emissions

An objective guide for researchers and engine development professionals on the efficacy of common cetane improvers in reducing diesel engine pollutants. This report synthesizes experimental data to compare the performance of various additives, providing a clear overview of their effects on key emissions such as nitrogen oxides (NO_x), particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons (HC).

The quest for cleaner diesel engine technology has led to significant research into fuel additives that can enhance combustion efficiency and reduce harmful emissions. Cetane improvers, in particular, play a crucial role by accelerating the ignition process, which can lead to more complete fuel combustion.^{[1][2]} This guide provides a comparative analysis of common cetane improvers, including 2-ethylhexyl nitrate (2-EHN), di-tert-butyl peroxide (DTBP), and others, based on published experimental findings.

The Role of Cetane Improvers

Cetane number is a critical measure of a diesel fuel's ignition quality; a higher cetane number corresponds to a shorter ignition delay, meaning the fuel ignites more readily under compression.^[1] This rapid ignition promotes smoother engine operation, reduces engine knock, and can lead to lower emissions.^{[1][3]} Cetane improvers are chemical compounds, typically organic nitrates or peroxides, that are added to diesel fuel to increase its cetane

number.[1][3] They work by decomposing at high temperatures to form radicals that initiate and accelerate the combustion process.[1]

Comparative Effects on Diesel Emissions

The effectiveness of cetane improvers can vary depending on the specific additive, its concentration, the base fuel properties, and the engine's operating conditions.[3] Below is a summary of the reported effects of different cetane improvers on major diesel pollutants.

Nitrogen Oxides (NOx): The impact of cetane improvers on NOx emissions is complex. Generally, a higher cetane number leads to an earlier start of combustion, which can result in higher peak cylinder temperatures and consequently, increased NOx formation.[4][5] However, some studies have shown that at certain concentrations and under specific engine loads, cetane improvers can lead to a reduction in NOx. For instance, one study found that 2-EHN and DTBP both reduced NOx emissions in a heavy-duty diesel engine.[6] Another study using a peppermint oil-diesel blend found that both Diethyl Ether (DEE) and DTBP decreased NOx emissions, with DEE showing a slightly greater reduction.[7] Conversely, some research indicates that 2-EHN can lead to a marginal increase in NOx emissions, particularly at higher engine loads.[5][8]

Particulate Matter (PM) and Smoke: Cetane improvers generally have a positive effect on reducing particulate matter and smoke. The improved combustion efficiency resulting from a shorter ignition delay leads to more complete burning of the fuel, thereby reducing the formation of soot.[2] However, some studies have noted that while PM emissions are reduced, the effect may not be significant after the exhaust passes through a catalytic converter.[9] Research has also shown that increasing the concentration of 2-EHN can lead to an increase in smoke emissions.[5]

Carbon Monoxide (CO) and Hydrocarbons (HC): A significant and consistent benefit of using cetane improvers is the reduction of CO and HC emissions.[4][5][9] The enhanced combustion process ensures that more of the fuel is burned, leading to lower concentrations of these products of incomplete combustion in the exhaust. Studies have reported substantial reductions in both CO and HC with the addition of 2-EHN and DTBP.[5][6][9] For example, one study documented a 60.61% decrease in HC and a 31.25% decrease in CO emissions with the addition of 3% 2-EHN to diesel fuel.[5]

Quantitative Data Summary

The following table summarizes the quantitative effects of various cetane improvers on diesel emissions as reported in different studies. It is important to note that direct comparisons can be challenging due to variations in engine types, operating conditions, and base fuels used in these experiments.

Cetane Improver	Additive Concentration	Engine Type	Key Findings on Emissions
2-Ethylhexyl Nitrate (2-EHN)	1%, 2%, and 3% in diesel	Single-cylinder, direct-injection diesel engine	- HC emissions decreased by up to 60.61%. ^[5] - CO emissions decreased by up to 31.25%. ^[5] - NOx and smoke emissions increased with higher concentrations. ^[5]
2-Ethylhexyl Nitrate (2-EHN) & Di-tert-butyl Peroxide (DTBP)	500 to 12,000 ppm by volume in commercial diesel	1993 Detroit Diesel Series 60 heavy-duty diesel engine	- Both additives reduced CO, NOx, and particulate emissions. ^[6] - The nitrogen in 2-EHN did not contribute to NOx emissions at typical treat rates. ^[6]
Di-tert-butyl Peroxide (DTBP) & Diethyl Ether (DEE)	Not specified, added to a 20% peppermint oil/diesel blend	Single-cylinder, naturally aspirated, water-cooled diesel engine	- NOx emissions decreased by 10.4% with DEE and 9.8% with DTBP compared to the blend without additives. ^[7] - DTBP was more effective in reducing CO, HC, and smoke emissions. ^[7]
Neopentane	1ml, 3ml, 5ml in diesel	Single-cylinder, direct-injection diesel engine	- At 3ml addition, NOx emissions were reduced by 21%. ^[4] - HC emissions were reduced by 17% and CO by 20%. ^[4]

2-Ethylhexyl Nitrate (2-EHN) & Di-tert-butyl Peroxide (DTBP)	Calculated to increase cetane number by 6.1 points	Common rail diesel engine in a passenger vehicle	- Both additives reduced CO and HC emissions.[9] - Particulate matter after the catalyst was not improved.[9] - NOx emissions increased slightly.[9]
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Experimental Protocols

The methodologies employed in the cited studies generally follow a standard procedure for engine testing and emission analysis. A representative experimental workflow is outlined below.

Engine and Fuel Setup:

- A stationary diesel engine is mounted on a test bed coupled with a dynamometer to control engine load and speed.[5]
- The engine is instrumented with sensors to measure parameters such as engine speed, torque, fuel consumption, and exhaust gas temperature.
- A baseline diesel fuel is used as a reference. Test fuels are prepared by blending the baseline diesel with specific concentrations of the cetane improver.[5]

Emission Measurement:

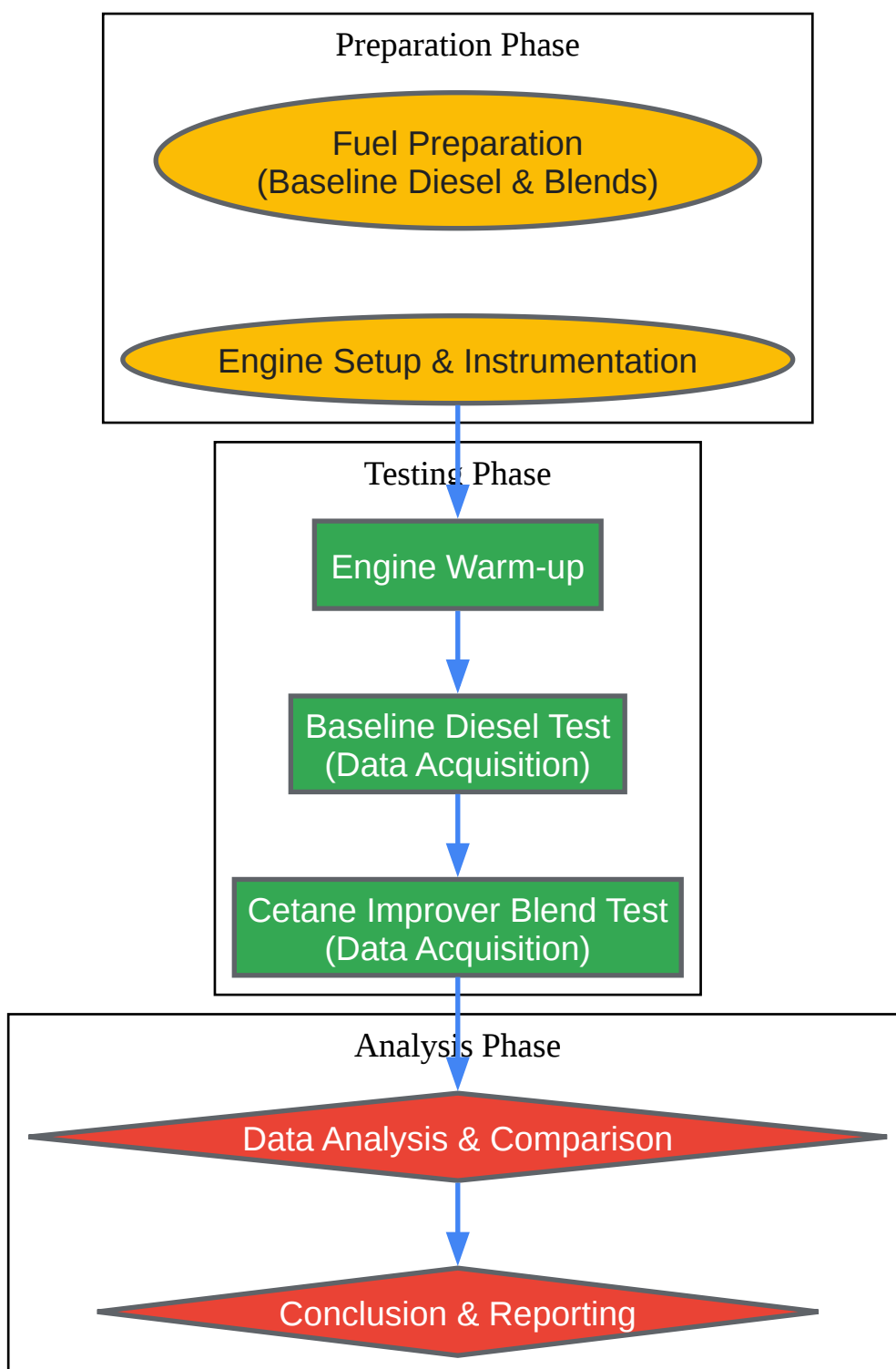
- Exhaust gas is sampled from the exhaust manifold.
- An exhaust gas analyzer is used to measure the concentrations of NOx, CO, and HC. Common analytical techniques include chemiluminescence for NOx and non-dispersive infrared (NDIR) for CO and HC.
- Smoke opacity or particulate matter concentration is measured using an opacimeter or a particulate sampler, respectively.

Test Procedure:

- The engine is warmed up to a stable operating temperature using the baseline diesel fuel.
- The engine is then run at various predefined load and speed conditions (e.g., as specified by a standard test cycle like the New European Driving Cycle (NEDC) or the FTP heavy-duty transient cycle).[6][9]
- Baseline emission data is recorded for the pure diesel fuel.
- The fuel source is switched to the test blend containing the cetane improver, and the engine is allowed to stabilize.
- Emission measurements are repeated for the test fuel under the same load and speed conditions.
- The results are then compared to determine the effect of the cetane improver on emissions.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the effects of cetane improvers on diesel emissions.



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Caption: A flowchart of the experimental process for comparing diesel emissions with and without cetane improvers.

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